molecular formula C30H38O7 B12340303 (E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid

(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid

Cat. No.: B12340303
M. Wt: 510.6 g/mol
InChI Key: QXLYRDZEWGVGFS-XNTDXEJSSA-N
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Description

(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid is a complex organic compound with a unique structure This compound is characterized by its multiple functional groups, including ketones, carboxylic acids, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under acidic or basic conditions.

    Introduction of the ketone and carboxylic acid groups: These functional groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Addition of the hept-5-enoic acid side chain: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone and carboxylic acid groups can be further oxidized to form more complex structures.

    Reduction: The ketone group can be reduced to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group would yield the corresponding alcohol, while oxidation of the carboxylic acid group could yield a more oxidized carboxylate derivative.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological pathways.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could interact with cell surface receptors, modulating signal transduction pathways.

    Modulation of gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar compounds to (E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid include other cyclopenta[a]phenanthrene derivatives. These compounds share a similar core structure but may differ in their functional groups or side chains. The uniqueness of this compound lies in its specific combination of functional groups and the presence of the hept-5-enoic acid side chain.

List of Similar Compounds

  • Cyclopenta[a]phenanthrene
  • 2-methyl-4-oxo-cyclopenta[a]phenanthrene
  • 6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H38O7

Molecular Weight

510.6 g/mol

IUPAC Name

(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid

InChI

InChI=1S/C30H38O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+

InChI Key

QXLYRDZEWGVGFS-XNTDXEJSSA-N

Isomeric SMILES

CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O

Origin of Product

United States

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